Copper dibutyl diphthalate

Description

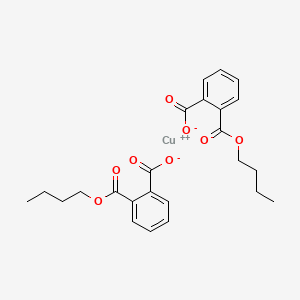

Structure

3D Structure of Parent

Properties

CAS No. |

5423-38-1 |

|---|---|

Molecular Formula |

C12H14CuO4 |

Molecular Weight |

285.78 g/mol |

IUPAC Name |

2-butoxycarbonylbenzoic acid;copper |

InChI |

InChI=1S/C12H14O4.Cu/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h4-7H,2-3,8H2,1H3,(H,13,14); |

InChI Key |

MXDGMPUQQFKSTE-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cu+2] |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |

Related CAS |

131-70-4 (Parent) |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing dibutyl phthalate (DBP) in laboratory settings?

- Methodological Answer : DBP synthesis typically involves esterification of phthalic anhydride with butanol using acid catalysis. Characterization employs infrared spectroscopy (IR) to confirm ester linkages (C=O stretch at ~1720 cm⁻¹, C-O at ~1280 cm⁻¹) and gas chromatography-mass spectrometry (GC-MS) for purity analysis . Nuclear magnetic resonance (NMR) further resolves structural details (e.g., butyl chain protons at δ 0.9–1.7 ppm) . For environmental samples, high-performance liquid chromatography (HPLC) with UV detection is preferred due to DBP’s low volatility .

Q. What mechanisms underlie the reproductive toxicity of DBP in model organisms?

- Methodological Answer : DBP disrupts steroidogenesis by inhibiting Leydig cell function and downregulating genes like Star (steroidogenic acute regulatory protein). In vivo studies use Sprague-Dawley rats exposed to 500–1000 mg/kg/day DBP, with endpoints including testosterone levels, testicular histopathology, and mRNA quantification via qRT-PCR . For mechanistic validation, siRNA knockdown or CRISPR-Cas9 targeting specific genes (e.g., Cyp11a1) in cell lines like TM3 can isolate pathways .

Q. How do researchers establish environmentally relevant concentrations for ecotoxicological studies on DBP?

- Methodological Answer : Environmental concentrations are derived from EPA monitoring data (e.g., surface water: 0.1–10 µg/L) and adjusted for bioaccumulation using log Kow values (log Kow = 4.5 for DBP) . Acute toxicity tests on Daphnia magna follow OECD Guideline 202, with 48-hour EC₅₀ values typically ~1 mg/L . Chronic studies use mesocosm setups to simulate multi-trophic interactions, integrating sediment adsorption (Kd = 250 L/kg) and biodegradation rates (t₁/₂ = 2–10 days) .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo toxicity data for DBP?

- Methodological Answer : Discrepancies often arise from metabolic differences (e.g., in vitro systems lack hepatic CYP450 enzymes). Resolve by:

- Physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro doses to in vivo equivalents .

- Omics integration : Compare transcriptomic profiles (RNA-seq) of in vitro (e.g., HepG2 cells) and in vivo (rat liver) models to identify conserved pathways .

- Systematic review protocols (e.g., OHAT guidelines) to weight evidence quality, prioritizing studies with benchmark dose modeling and controlled confounders .

Q. What methodologies support cumulative risk assessment of DBP with co-occurring phthalates?

- Methodological Answer : Use relative potency factors (RPFs) based on shared endpoints (e.g., anti-androgenic effects). For example:

- Assign RPFs: DEHP = 1, DBP = 0.75, DiBP = 0.5 via comparative dose-response curves .

- Apply toxicokinetic adjustments for oral vs. dermal exposure (e.g., DBP’s dermal absorption rate = 5–10% vs. 50% for DEHP) .

- Probabilistic modeling (Monte Carlo simulations) integrates exposure biomonitoring data (urinary metabolites) and hazard indices .

Q. What advanced techniques improve detection limits for DBP in complex matrices?

- Methodological Answer :

- Solid-phase microextraction (SPME) coupled with GC-MS reduces matrix interference in biological fluids (LOD = 0.01 ng/mL) .

- Ion mobility spectrometry (IMS) differentiates DBP isomers (e.g., di-n-butyl vs. di-isobutyl phthalate) in environmental samples .

- High-resolution mass spectrometry (HRMS) with SWATH acquisition identifies unknown DBP metabolites (e.g., mono-butyl phthalate glucuronide) .

Q. How can predictive modeling refine environmental fate projections for DBP under varying scenarios?

- Methodological Answer :

- Fugacity modeling (Level III) quantifies partitioning across air, water, and soil using input parameters like Henry’s law constant (2.5 × 10⁻⁶ atm·m³/mol) and biodegradation half-lives .

- QSAR models predict metabolites’ persistence (e.g., TOPKAT, ECOSAR) based on DBP’s molecular descriptors (e.g., polar surface area = 52 Ų) .

- Climate-adjusted scenarios integrate temperature-dependent degradation rates (e.g., Arrhenius equation for hydrolysis at 25°C vs. 35°C) .

Q. What molecular techniques elucidate gene expression changes induced by DBP exposure?

- Methodological Answer :

- RNA-seq identifies differentially expressed genes (e.g., Bcl-2 downregulation in Daphnia magna at 100 µg/L DBP) .

- CRISPR interference (CRISPRi) validates causality by silencing candidate genes (e.g., miR-34) and observing rescue phenotypes .

- Single-cell ATAC-seq maps chromatin accessibility changes in exposed tissues (e.g., zebrafish embryos) to link DBP to epigenetic disruption .

Notes on Evidence Limitations

- The term "copper dibutyl diphthalate" is not explicitly addressed in the provided evidence, which focuses on dibutyl phthalate (DBP). Methodological frameworks for DBP are applicable to analogous organometallic phthalates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.